![molecular formula C15H7N3O4 B5540262 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5540262.png)

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

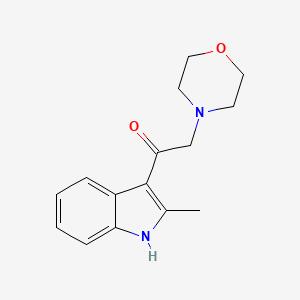

Synthesis Analysis

The synthesis of related pyrrolopyridine diones involves multiple steps, including condensation, cyclisation, and sometimes, regioselective acylation. For instance, a synthesis approach involving boron trifluoride–diethyl ether as a Lewis acid has been described for acylating pyrrolidine-2,4-diones to yield 3-acyltetramic acids, showcasing the versatility of these compounds in synthesis processes (Jones et al., 1990).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of a pyrrolidene dione derivative was determined, highlighting the triclinic nature of its crystals and providing insights into the stereochemistry of these molecules (Diakiw et al., 1978).

Chemical Reactions and Properties

The chemical reactivity of pyrrolopyridine diones includes a range of reactions such as acylation, reduction, and reactions with nucleophiles. For instance, magnesium ion-assisted reduction of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-diones with sodium borohydride has been documented, illustrating the chemoselective reduction processes these compounds can undergo (Goto et al., 1989).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structures, are crucial for understanding the application potential of these compounds. Research focusing on the crystalline structure of related molecules contributes to this understanding by detailing their crystallographic parameters and molecular arrangements (Zouitini et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to participate in chemical transformations, define the versatility of these compounds. For example, the Lewis acid-promoted cascade reaction involving primary amines and propargylic alcohols demonstrates the complex chemical behavior and potential synthetic utility of pyrrolopyridine diones (Yin et al., 2013).

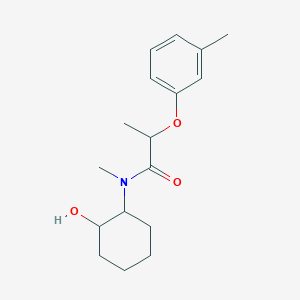

Applications De Recherche Scientifique

Synthesis and Characterization of Complexes

The compound's derivatives have been utilized in the synthesis and characterization of new ligands and their coordination chemistry toward metals such as Copper (I) and Zinc (II). These ligands exhibit interesting properties like yellow luminescence and the ability to form coordination polymers, indicating potential applications in materials science and photoluminescence studies (Urdaneta et al., 2015).

Photoluminescent Materials

Another application involves the synthesis of π-conjugated polymers and copolymers containing derivatives of the compound, demonstrating strong photoluminescence and potential for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).

Antioxidant and Antityrosinase Properties

Derivatives of the compound have been synthesized and evaluated for their antioxidant and antityrosinase properties, with some showing significant inhibitory activity against tyrosinase, an enzyme involved in melanin synthesis. This suggests potential applications in the development of skincare products or treatments for hyperpigmentation disorders (Then et al., 2018).

Electron Transport Layers in Solar Cells

The compound's derivatives have also been used in the development of novel alcohol-soluble n-type conjugated polyelectrolytes for applications as electron transport layers in inverted polymer solar cells, highlighting its relevance in the advancement of solar energy technologies (Hu et al., 2015).

Ultrafast Spectroscopy and Two-Photon Absorption

Research on diketopyrrolopyrrole derivatives of the compound has provided insights into their linear photophysical properties, stimulated emission, and ultrafast spectroscopy, revealing significant two-photon absorption capabilities. This underscores the compound's potential in the development of advanced photonic and optoelectronic devices (Zadeh et al., 2015).

Propriétés

IUPAC Name |

6-(1,3-dioxoisoindol-2-yl)pyrrolo[3,4-b]pyridine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7N3O4/c19-12-8-4-1-2-5-9(8)13(20)17(12)18-14(21)10-6-3-7-16-11(10)15(18)22/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVPYWORSNKXDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)

![N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5540203.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5540213.png)

![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5540222.png)

![2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540256.png)

![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)

![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)